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Compound of Interest

(S)-2-(Methoxymethyl)morpholine
Compound Name:
hydrochloride

Cat. No.: B599894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential applications of (S)-2-(Methoxymethyl)morpholine hydrochloride.
This chiral morpholine derivative is a valuable building block in medicinal chemistry, offering a
versatile scaffold for the development of novel therapeutic agents.

Molecular Structure and Chemical Properties

(S)-2-(Methoxymethyl)morpholine hydrochloride is the hydrochloride salt of the parent
compound, (S)-2-(Methoxymethyl)morpholine. The presence of a chiral center at the C2
position of the morpholine ring is a key structural feature, allowing for stereospecific
interactions with biological targets.

Chemical Structure:

IUPAC Name: (2S)-2-(methoxymethyl)morpholine hydrochloride

CAS Number: 141196-38-5[1]

Molecular Formula: CeH14CINO2

Molecular Weight: 167.63 g/mol
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e InChl Key: NBPHWKGEMABLPV-RGMNGODLSA-N
e SMILES: COC[C@@H]1CNCCOL1.CI

The morpholine ring is a six-membered heterocycle containing both an amine and an ether
functional group. This combination imparts unique physicochemical properties, including a
weakly basic nature and the potential for hydrogen bonding.[2] The methoxymethyl substituent
at the C2 position further influences the molecule's polarity and steric profile.

Physicochemical Properties:

Property Value Source
Appearance White crystalline powder Generic
Purity >95%

Storage Room temperature, sealed well  Generic

Note: Specific quantitative data such as melting point and boiling point for (S)-2-
(Methoxymethyl)morpholine hydrochloride are not consistently reported in publicly available
literature. For comparison, the parent compound, morpholine, has a boiling point of 128.9 °C
and a melting point of -4.9 °C. The hydrochloride salt is expected to have a significantly higher
melting point.

Synthesis and Experimental Protocols

The synthesis of (S)-2-(Methoxymethyl)morpholine and its subsequent conversion to the
hydrochloride salt can be achieved through various synthetic routes. A common approach
involves the cyclization of an appropriate amino alcohol precursor. While a specific, detailed,
and publicly available experimental protocol for the direct synthesis of (S)-2-
(Methoxymethyl)morpholine hydrochloride is not readily found, a general synthetic strategy
can be inferred from the synthesis of related morpholine derivatives.

General Synthetic Approach:

A plausible synthetic route starts from a chiral precursor, such as (S)-1-amino-3-methoxy-2-
propanol. This intermediate can be reacted with a suitable two-carbon electrophile, such as a
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protected 2-bromoethanol derivative, followed by deprotection and cyclization to form the
morpholine ring. The final step involves the treatment of the free base with hydrochloric acid to
yield the hydrochloride salt.

lllustrative Experimental Workflow (Hypothetical):

Synthesis of (S)-2-(Methoxymethyl)morpholine Salt Formation
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Caption: Hypothetical workflow for the synthesis of (S)-2-(Methoxymethyl)morpholine
hydrochloride.

Detailed Methodologies (General Principles):

» N-Alkylation: The reaction of the primary amine of the starting amino alcohol with a protected
2-haloethanol derivative. This is typically carried out in the presence of a base to neutralize
the hydrohalic acid formed.

o Deprotection: Removal of the protecting group from the hydroxyl function. The choice of
protecting group and deprotection conditions depends on the overall synthetic strategy.

 Intramolecular Cyclization: This key step forms the morpholine ring. It is often promoted by a
base which deprotonates the hydroxyl group, facilitating nucleophilic attack on the carbon
bearing the leaving group (from the initial alkylation step).

o Salt Formation: The purified (S)-2-(Methoxymethyl)morpholine free base is dissolved in a
suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen
chloride (e.g., HCI in ether or gaseous HCI) to precipitate the hydrochloride salt. The salt is
then collected by filtration and dried.

Spectroscopic Data (Predicted and Representative)
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While specific, authenticated spectra for (S)-2-(Methoxymethyl)morpholine hydrochloride
are not widely published, the expected spectral characteristics can be predicted based on the
known spectra of morpholine and its derivatives.

IH NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring
protons and the methoxymethyl substituent. The protons on the morpholine ring would appear
as complex multiplets due to their diastereotopic nature and coupling with each other. The
methoxy group would present as a singlet.

13C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the
molecule. The carbons of the morpholine ring would resonate in the typical range for aliphatic
ethers and amines, while the methoxy carbon would appear further downfield.

Infrared (IR) Spectroscopy (Representative):

The IR spectrum of morpholine hydrochloride shows broad absorptions in the 2400-3000 cm™1
region, characteristic of the N-H stretching of a secondary ammonium salt. C-H stretching
vibrations are expected around 2850-2950 cm~1. The C-O-C stretching of the ether linkage
would likely appear in the 1050-1150 cm~1 region.

Mass Spectrometry (Predicted):

In a mass spectrum, the parent ion of the free base, (S)-2-(Methoxymethyl)morpholine, would
be observed at an m/z corresponding to its molecular weight (131.17 g/mol ). Fragmentation
patterns would likely involve the loss of the methoxymethyl group or cleavage of the
morpholine ring.

Applications in Drug Development

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning itis a
structural motif that is frequently found in biologically active compounds.[3][4][5] Its
incorporation into drug candidates can improve physicochemical properties such as solubility
and metabolic stability, and can also contribute to binding affinity with biological targets.[3][5]
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Derivatives of 2-alkoxymethylmorpholine have been investigated for a range of biological
activities. For instance, some have been explored as selective k-opioid receptor agonists.[6][7]
The specific stereochemistry and the nature of the substituent at the 2-position are often crucial
for biological activity.

Potential Signaling Pathway Involvement (General):

Given the prevalence of the morpholine scaffold in a wide array of bioactive molecules, (S)-2-
(Methoxymethyl)morpholine hydrochloride could serve as a starting point for the
development of ligands targeting various receptors and enzymes. The specific signaling
pathways would depend on the other functionalities introduced into the molecule. For example,
morpholine-containing compounds have been developed as inhibitors of kinases, which are
key components of numerous signaling pathways involved in cell growth, differentiation, and
survival.

Logical Relationship of Structure to Application:
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Caption: Relationship between the structural features of (S)-2-(Methoxymethyl)morpholine and
its potential applications.
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Conclusion

(S)-2-(Methoxymethyl)morpholine hydrochloride is a valuable chiral building block with
significant potential in drug discovery and development. Its well-defined stereochemistry,
coupled with the favorable physicochemical properties of the morpholine scaffold, makes it an
attractive starting point for the synthesis of novel, biologically active compounds. Further
research into the synthesis of diverse derivatives and their evaluation in various biological
assays will undoubtedly continue to unlock the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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